5-Nitro-n,n-dipropylpyrimidine-4,6-diamine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis
The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. nih.govsigmaaldrich.com Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. nih.govugr.es This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast and diverse range of pharmacological activities. mdpi.comresearchgate.netmdpi.com
In organic synthesis, the pyrimidine scaffold serves as a versatile building block. mdpi.com Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions, while electrophilic substitution is favored at the 5-position. ugr.es This predictable reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of large libraries of derivatives. researchgate.net The ability to readily modify the pyrimidine core has made it a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net
The synthetic accessibility and structural diversity of pyrimidine derivatives have led to their use in a multitude of applications beyond pharmaceuticals, including agrochemicals, dyes, and materials science. mdpi.com The development of novel synthetic methodologies, such as multicomponent reactions like the Biginelli reaction, continues to expand the toolkit for accessing complex pyrimidine-based molecules. ugr.esgoogle.com
Contextualizing 5-Nitro-N,N-dipropylpyrimidine-4,6-diamine within Advanced Pyrimidine Research
Within the broad family of pyrimidine derivatives, those bearing a nitro group at the 5-position represent a significant area of investigation. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrimidine ring, often enhancing its biological activity or serving as a key intermediate for further chemical transformations. nih.gov Research into 5-nitropyrimidines has uncovered their potential in various therapeutic areas, including as inhibitors of nitric oxide synthase and for their antimycobacterial properties. nih.govnih.gov
The compound This compound belongs to the class of 4,6-diaminopyrimidines, which are important intermediates and biologically active molecules in their own right. clockss.org The presence of two amino groups at the 4 and 6 positions, substituted with n-propyl groups, adds another layer of structural and functional diversity. The alkylamino groups can influence the compound's solubility, lipophilicity, and steric profile, which in turn can modulate its interaction with biological targets.
The synthesis of unsymmetrical 4,6-diaminopyrimidines has been a subject of interest, often starting from 4,6-dihalopyrimidines. clockss.org The sequential substitution of the halogen atoms allows for the introduction of different amine nucleophiles. In the case of symmetrically substituted diamines like this compound, the synthesis typically involves the reaction of a 4,6-dihalo-5-nitropyrimidine with an excess of the corresponding amine.
While direct research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several important areas of pyrimidine chemistry. It combines the features of a 5-nitropyrimidine (B80762) with those of a 4,6-diaminopyrimidine (B116622), suggesting its potential as a scaffold for further chemical elaboration or as a candidate for biological screening.
Identification of Key Research Objectives for this compound
Given the chemical context of this compound, several key research objectives can be identified to explore its potential scientific value. These objectives are based on the known properties and applications of structurally related compounds.
Synthetic Methodology and Optimization:
Development and optimization of a high-yield, scalable synthesis for this compound. A common route would likely involve the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with di-n-propylamine. Investigating reaction conditions such as solvent, temperature, and base would be crucial.
Exploration of alternative synthetic pathways, potentially through multi-component reactions or novel coupling strategies, to improve efficiency and reduce hazardous byproducts.
Physicochemical Characterization:
Thorough characterization of the compound's physical and chemical properties, including melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).
Single-crystal X-ray diffraction studies to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide valuable insights into its conformation and packing in the solid state.
Chemical Reactivity and Derivatization:
Investigation of the reactivity of the nitro group, such as reduction to an amino group. This would open up a pathway to 5-amino-N,N-dipropylpyrimidine-4,6-diamine, a triaminopyrimidine derivative that could serve as a precursor to purine (B94841) analogs or other fused heterocyclic systems.
Exploration of the reactivity of the pyrimidine ring and the amino substituents towards various reagents to create a library of new derivatives for further study.
Biological and Pharmacological Screening:
Screening for a range of biological activities, drawing inspiration from the known activities of other nitropyrimidine and diaminopyrimidine derivatives. Potential areas of interest could include anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comresearchgate.netmdpi.com
Investigation of its potential as an enzyme inhibitor, for example, against kinases or nitric oxide synthase, given the prevalence of pyrimidine scaffolds in such roles. nih.govnih.gov
Materials Science Applications:
Exploration of its potential use in materials science, for instance, as a building block for coordination polymers or as a component in organic electronic materials, leveraging the electronic properties of the nitro-substituted pyrimidine core.
The following table summarizes the key research objectives for this compound.
| Research Area | Key Objectives |
| Synthesis | Develop and optimize synthetic routes; Explore alternative pathways. |
| Characterization | Determine physicochemical properties; Obtain spectroscopic and crystallographic data. |
| Reactivity | Investigate the reactivity of the nitro group and the pyrimidine core; Synthesize new derivatives. |
| Biological Screening | Evaluate for anticancer, antimicrobial, anti-inflammatory, and antiviral activities; Test for enzyme inhibition. |
| Materials Science | Explore potential applications in coordination polymers and organic electronics. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4-N,4-N-dipropylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-3-5-14(6-4-2)10-8(15(16)17)9(11)12-7-13-10/h7H,3-6H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSNTUHWLUHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285058 | |
| Record name | 5-nitro-n,n-dipropylpyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-56-7 | |
| Record name | 5-Nitro-N4,N4-dipropyl-4,6-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 40362 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-n,n-dipropylpyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 5 Nitro N,n Dipropylpyrimidine 4,6 Diamine
Historical Evolution of Synthetic Approaches to Pyrimidine-4,6-diamine Derivatives
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, dating back to the late 19th century. Early methods primarily focused on the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. The Pinner synthesis, for example, involved the reaction of dinitriles with alcohol and HCl to form imidates, which were then treated with ammonia.
A significant leap forward was the Principal Synthesis, developed by Wilhelm Traube, which involves the condensation of a compound containing an amidine group with a molecule possessing a dicarbonyl functionality, such as β-dicarbonyl compounds or cyanoacetic esters. This approach laid the groundwork for many subsequent pyrimidine syntheses.
Throughout the 20th century, these methods were expanded and refined. The introduction of halogenated pyrimidines, particularly 4,6-dichloropyrimidines, became a critical advancement. These intermediates proved to be versatile precursors, allowing for the sequential introduction of various nucleophiles at the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) reactions. This strategy provided a modular and reliable route to a vast array of 4,6-disubstituted pyrimidines, including the 4,6-diamine scaffold. The development of methods to synthesize divicine (2,4-diamino-5,6-dihydroxypyrimidine) and other dihydroxypyrimidines also contributed to the foundational knowledge in this area. rsc.org The inherent reactivity of the pyrimidine ring, with its electron-deficient C2, C4, and C6 positions, has been a consistent theme guiding these synthetic strategies. thieme-connect.de
Contemporary Chemical Methodologies for the Synthesis of 5-Nitro-N,N-dipropylpyrimidine-4,6-diamine
Modern synthetic routes to this compound typically employ a multi-step sequence starting from readily available precursors. A common and logical pathway involves the initial construction of a functionalized pyrimidine ring, followed by sequential amination and nitration steps.
A plausible contemporary synthesis starts with 4,6-dichloropyrimidine (B16783). This precursor undergoes a double nucleophilic aromatic substitution reaction with dipropylamine (B117675) to yield N4,N4,N6,N6-tetrapropylpyrimidine-4,6-diamine. Subsequent nitration at the electron-rich C5 position affords the final product. An analogous synthesis has been reported for a similar compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, which was prepared by reacting 4,6-dichloro-5-nitropyrimidine (B16160) with N-methylaniline. nih.govnih.gov This latter approach introduces the nitro group at an earlier stage.
The C5 position of the pyrimidine ring is analogous to the meta position of 1,3-dinitrobenzene (B52904) and is the most electron-rich carbon, making it the primary site for electrophilic substitution. thieme-connect.de This reaction is feasible when the ring is activated by at least one electron-donating group, such as the amino groups present in a pyrimidine-4,6-diamine. thieme-connect.de
The introduction of a nitro group (–NO₂) at this position is typically achieved through electrophilic nitration. Standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are often employed. However, the conditions must be carefully controlled to avoid degradation of the pyrimidine ring or cleavage of other functional groups. For sensitive substrates, milder nitrating reagents may be necessary. The presence of the strongly activating diamino groups at C4 and C6 facilitates this electrophilic attack at C5. While direct nitration of the pre-formed diamine is common, an alternative strategy involves nitrating a precursor like 4,6-dihydroxypyrimidine (B14393) to get 4,6-dihydroxy-5-nitropyrimidine. This intermediate can then be chlorinated to 4,6-dichloro-5-nitropyrimidine, which subsequently undergoes amination. nih.gov Research has also explored various methods for C5 modifications, noting the historical difficulties of nitration, which can include N-glycosidic bond cleavage in nucleoside derivatives. researchgate.net
The installation of amino groups at the C4 and C6 positions of a pyrimidine ring is most commonly accomplished via nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine. The electron-withdrawing nitrogen atoms in the ring make the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles like dipropylamine.
The reaction typically proceeds by treating 4,6-dichloropyrimidine with an excess of dipropylamine in a suitable solvent, often with a base like triethylamine (B128534) to neutralize the HCl generated. nih.gov The reaction can be carried out in a stepwise manner to introduce different amines if desired, though for symmetrical diamines like the target compound, a one-pot reaction with an excess of a single amine is efficient. clockss.org While traditional SNAr reactions are robust, modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have also emerged as powerful tools for C-N bond formation, especially for introducing less nucleophilic amines or for reactions on more challenging substrates. nih.gov However, for a reactive substrate like 4,6-dichloropyrimidine and a standard secondary amine like dipropylamine, the catalyst-free SNAr approach is often sufficient and more cost-effective.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical route to complex molecules. nih.govacs.orgfigshare.com Several MCRs are known for pyrimidine synthesis. organic-chemistry.org
A relevant approach involves the condensation of an amidine (like guanidine) with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the reaction of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride in the presence of sodium hydroxide (B78521) yields 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. nih.gov
While a direct MCR for this compound is not prominently reported, one could be envisioned. A hypothetical MCR could involve the reaction of malononitrile, an orthoester, and N,N-dipropylguanidine. Subsequent nitration of the resulting 4,6-diaminopyrimidine (B116622) would yield the target compound. Another innovative MCR involves an iridium-catalyzed synthesis from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. nih.govacs.orgfigshare.com Such strategies highlight the potential for building highly substituted pyrimidines in a single, efficient operation. organic-chemistry.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves fine-tuning the conditions for both the amination and nitration steps to maximize yield and purity.
For the amination step , key variables include the solvent, temperature, reaction time, and the stoichiometry of the amine and base. A polar aprotic solvent like THF or DMF is often suitable. nih.govmdpi.com The reaction temperature can be varied from room temperature to reflux to drive the substitution to completion. Using a slight excess of dipropylamine ensures the complete displacement of both chlorine atoms.
For the nitration step , optimization focuses on controlling the reaction's exothermicity and preventing side reactions. The choice of nitrating agent, temperature, and reaction time are critical. A study on the synthesis of 5-nitropyrimidine-2,4-diamine (B43640) found that using triphenylphosphine (B44618) as an activating reagent in acetic acid for 2 hours gave a 77% yield. researchgate.netresearchgate.net While the mechanism is different, it highlights how non-traditional reagents can be optimized for better outcomes.
Below is a table illustrating potential optimization parameters for the key synthetic steps.
| Step | Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|---|
| Amination (of 4,6-dichloropyrimidine) | Solvent | Ethanol | THF | DMF | DMF may accelerate the reaction due to its high polarity and boiling point. |
| Temperature | 25°C | 65°C (Refluxing THF) | 100°C | Higher temperatures increase reaction rate but may lead to side products. | |
| Base | None (excess amine) | Triethylamine | K₂CO₃ | An external base can improve efficiency by preventing protonation of the nucleophile. | |
| Nitration (of N,N-dipropylpyrimidine-4,6-diamine) | Nitrating Agent | HNO₃/H₂SO₄ | Acetyl Nitrate (B79036) | NO₂BF₄ | Milder reagents like Acetyl Nitrate may offer better control and higher yields for sensitive substrates. |
| Temperature | -10°C to 0°C | 25°C | 50°C | Low temperatures are crucial to control the reaction and prevent over-nitration or degradation. |
Precursor Chemistry and Starting Material Considerations in the Synthesis of this compound
The selection of appropriate starting materials is fundamental to a successful synthesis. The availability, cost, and reactivity of precursors are key considerations. For the synthesis of this compound, several key precursors are typically required.
The construction of the pyrimidine ring itself often starts from very basic building blocks. One of the most common precursors for the pyrimidine-4,6-diol scaffold is malonic acid or its derivatives (like diethyl malonate), which can be condensed with urea (B33335) or guanidine .
For the specific target compound, the most direct and versatile precursor is 4,6-dichloropyrimidine . This intermediate is typically synthesized from barbituric acid or 4,6-dihydroxypyrimidine by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). An alternative to the hazardous dichloride is the corresponding 4,6-bis(tosylate), which undergoes similar nucleophilic substitution chemistry. clockss.org
The other key starting material is dipropylamine , which serves as the nucleophile to install the N,N-dipropylamino groups. The nitrating agent, typically nitric acid , is also a fundamental precursor.
The table below summarizes the primary precursors and their roles in the synthesis.
| Precursor | Chemical Formula | Role in Synthesis | Typical Source Reaction |
|---|---|---|---|
| 4,6-Dihydroxypyrimidine | C₄H₄N₂O₂ | Core pyrimidine structure precursor | Condensation of malonic acid and formamide (B127407) or urea |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | Key intermediate for amination | Chlorination of 4,6-dihydroxypyrimidine with POCl₃ |
| Dipropylamine | C₆H₁₅N | Nucleophile for amination | Commercially available |
| Nitric Acid | HNO₃ | Electrophile for nitration | Commercially available |
| Sulfuric Acid | H₂SO₄ | Catalyst for nitration | Commercially available |
Principles of Green Chemistry Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds, such as pyrimidines, is a focal point of modern organic chemistry, aiming to reduce the environmental impact of chemical manufacturing. benthamdirect.comrasayanjournal.co.in These principles include the use of environmentally benign solvents or solvent-free conditions, the development of catalytic reactions, and the application of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency. rasayanjournal.co.ineurekaselect.com While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the established methodologies for other pyrimidine derivatives provide a clear framework for developing more sustainable synthetic pathways.
Solvent-Free and Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, the elimination of solvents altogether.
Solvent-free, or solid-state, synthesis offers numerous advantages, including operational simplicity, reduced pollution, lower costs, and often, shorter reaction times and higher yields. tandfonline.com For the synthesis of various pyrimidine derivatives, solvent-free conditions have been successfully employed. For instance, a one-pot, three-component reaction of an aldehyde, an alkyne, and indazole/triazole catalyzed by ferric chloride has been shown to produce pyrimidine derivatives in good to excellent yields without a solvent. researchgate.net Another approach involves the "Grindstone Chemistry Technique" for the synthesis of dihydropyrimidinones, which proceeds without a solvent and is catalyzed by CuCl2·2H2O and concentrated HCl. rasayanjournal.co.in
In the context of synthesizing this compound, a potential solvent-free approach could involve the reaction of a suitable 1,3-dicarbonyl precursor with N,N-dipropylguanidine nitrate under solid-state conditions, possibly with a solid acid or base catalyst.
When a solvent is necessary, environmentally benign options such as water, ethanol, or ionic liquids are preferred. Water is a particularly attractive solvent due to its non-toxic nature, non-flammability, and availability. eurekaselect.com The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved in water through a one-pot multi-component reaction. eurekaselect.com Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. rasayanjournal.co.in For example, pyrazole-linked triazolo-pyrimidine hybrids have been synthesized under microwave irradiation in the recyclable ionic liquid triethylammonium (B8662869) acetate (B1210297). nih.gov
The table below summarizes various solvent systems used in green pyrimidine synthesis.
| Solvent System | Reactants | Catalyst | Key Advantages |
| Solvent-Free | Aldehydes, Alkynes, Indazole/Triazole | Ferric Chloride | Environmentally friendly, good to excellent yields. researchgate.net |
| Solvent-Free | Aryl Aldehydes, Malononitrile, Barbituric Acids | per-6-amino-β-cyclodextrin | Reusable catalyst, high atom-economy, energy-effective. tandfonline.com |
| Water | 6-amino-N,N-dimethyluracil, ammonium (B1175870) thiocyanate, aroyl chlorides | None mentioned | Environmentally friendly solvent. eurekaselect.com |
| Ethanol | Enones, Guanidine/Hydrazine | NaOH | Readily available and less toxic solvent. researchgate.net |
| Ionic Liquid (Triethylammonium acetate) | β-diketone, arylaldehyde, (thio)urea | None (Microwave-assisted) | Recyclable solvent, high efficiency. nih.gov |
Catalysis in Sustainable Pyrimidine Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, reduced waste, and higher selectivity. Both homogeneous and heterogeneous catalysts have been instrumental in developing sustainable methods for pyrimidine synthesis.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and often reused, minimizing waste and cost. rasayanjournal.co.in Nanocatalysts, with their high surface area-to-volume ratio, have shown exceptional activity. For example, nanocrystalline MgO has been used as an efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidines in water. eurekaselect.com Similarly, Fe3O4, ZnO, or Mn3O4 nanostructure catalysts have been employed for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, with the catalyst being easily recoverable with a magnet and reusable for multiple cycles. nih.gov
Organocatalysts, which are small organic molecules, offer a metal-free alternative, reducing the risk of heavy metal contamination in the final product. eurekaselect.com For the synthesis of this compound, a recyclable solid acid or base catalyst could be explored to facilitate the cyclocondensation reaction, thereby simplifying purification and reducing waste.
A notable example of catalytic pyrimidine synthesis is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. organic-chemistry.orgacs.orgnih.gov This process is highly efficient, regioselective, and sustainable, as alcohols can be derived from biomass. organic-chemistry.orgacs.orgnih.gov
The following table presents a selection of catalysts used in sustainable pyrimidine synthesis.
| Catalyst | Type | Reaction | Key Features |
| Iridium Pincer Complex | Homogeneous | Multicomponent synthesis from amidines and alcohols | High efficiency, regioselectivity, uses biomass-derivable starting materials. organic-chemistry.orgacs.orgnih.gov |
| Nanocrystalline MgO | Heterogeneous | Synthesis of pyrido[2,3-d]pyrimidines | Efficient, works in water. eurekaselect.com |
| Fe3O4, ZnO, or Mn3O4 Nanoparticles | Heterogeneous | Synthesis of pyrano[2,3-d]pyrimidines | Easily recoverable and reusable. nih.gov |
| per-6-amino-β-cyclodextrin | Supramolecular | Synthesis of pyrano[2,3-d]pyrimidines | Reusable, solvent-free conditions. tandfonline.com |
| NH4I | Homogeneous | Three-component tandem reaction | Metal- and solvent-free conditions. acs.orgacs.org |
Microwave and Ultrasound-Assisted Synthesis Techniques
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green chemistry for accelerating organic reactions. rasayanjournal.co.innih.gov
Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comacs.org The synthesis of various pyrimidine derivatives, including oxo- and thioxopyrimidines and 2-amino-4-arylpyrimidines, has been successfully achieved using microwave irradiation, often in solvent-free conditions or with green solvents. tandfonline.comnih.gov For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids in an ionic liquid was significantly enhanced by microwave irradiation. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles creates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields. nih.govbeilstein-archives.org This technique has been applied to the synthesis of pyrimidines and their fused derivatives through various reaction types, including multicomponent and cyclocondensation reactions. nih.gov A key advantage of ultrasound is its ability to promote reactions at room temperature, thus reducing energy consumption. nih.gov The synthesis of 2-amino-4,6-diaryl pyrimidines has been demonstrated using a combination of ultrasound for solvation followed by microwave irradiation for the heterocyclization, resulting in good yields in a short time. researchgate.net
For the synthesis of this compound, both microwave and ultrasound-assisted methods could be explored to shorten reaction times and improve yields, potentially under solvent-free or green solvent conditions.
The table below compares conventional heating with microwave and ultrasound-assisted methods for pyrimidine synthesis.
| Technique | Typical Reaction Time | Yield | Key Advantages |
| Conventional Heating | Hours to Days | Variable | Well-established |
| Microwave-Assisted | Minutes to Hours | Often Higher | Rapid heating, shorter reaction times, higher yields, improved purity. tandfonline.comacs.org |
| Ultrasound-Assisted | Minutes to Hours | Often Higher | Energy efficient, can be performed at room temperature, shorter reaction times. nih.govnih.gov |
Advanced Spectroscopic and Crystallographic Structural Elucidation of 5 Nitro N,n Dipropylpyrimidine 4,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For the analogue N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, ¹H and ¹³C NMR data have been reported, confirming its structural integrity.
In the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, a singlet is observed at 8.46 ppm, corresponding to the single proton on the pyrimidine (B1678525) ring (C2-H). The phenyl protons appear as multiplets in the range of 7.23-7.19 ppm, 7.13-7.11 ppm, and 7.02-6.99 ppm. A sharp singlet at 3.50 ppm corresponds to the six protons of the two methyl groups attached to the exocyclic nitrogen atoms. nih.gov
The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, shows distinct signals for the carbon atoms of the pyrimidine ring at 156.0, 155.7, and 121.0 ppm. The carbon atom attached to the nitro group (C5) is observed at 121.0 ppm. The phenyl carbons resonate at 144.2, 129.2, 126.6, and 125.1 ppm. The carbon atoms of the N-methyl groups give a signal at 42.0 ppm. nih.gov
Table 1: ¹H NMR Data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.46 | s | 1H | Pyrimidine C2-H |
| 7.23-7.19 | m | 4H | Phenyl H |
| 7.13-7.11 | m | 2H | Phenyl H |
| 7.02-6.99 | m | 4H | Phenyl H |
| 3.50 | s | 6H | N-CH₃ |
s = singlet, m = multiplet
Table 2: ¹³C NMR Data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.0 | Pyrimidine C4/C6 |
| 155.7 | Pyrimidine C4/C6 |
| 144.2 | Phenyl C (ipso) |
| 129.2 | Phenyl CH |
| 126.6 | Phenyl CH |
| 125.1 | Phenyl CH |
| 121.0 | Pyrimidine C5 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For the analogue N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, Electrospray Mass Spectrometry (ES-MS) was used to determine the mass of the protonated molecule.
The ES-MS analysis showed a peak at m/z = 336.1, which corresponds to the [M+H]⁺ ion of the compound. nih.gov This experimental value is consistent with the calculated molecular weight of the analogue (C₁₈H₁₇N₅O₂), confirming its molecular formula.
Table 3: Mass Spectrometry Data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine
| Ion | Observed m/z |
|---|
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation
Specific experimental Fourier-transform infrared (FT-IR) and Raman spectroscopic data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine were not available in the reviewed literature. However, based on the known functional groups in the molecule, characteristic vibrational modes can be predicted.
N-O stretching: The nitro group (NO₂) would be expected to show strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
C=N and C=C stretching: The pyrimidine ring would exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1600-1400 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations from the phenyl groups would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds connecting the pyrimidine ring to the exocyclic amino groups and the phenyl groups would be expected in the 1350-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine were not found in the searched literature. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its chromophoric system, which includes the nitropyrimidine ring and the two phenyl groups.
The highly conjugated system, involving the pyrimidine ring, the nitro group, and the phenyl substituents, is expected to give rise to intense π → π* transitions. The presence of the nitro group, a strong electron-withdrawing group, and the amino groups, which are electron-donating, would likely lead to charge-transfer bands in the spectrum, resulting in strong absorption in the UV and possibly the visible region.
X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction analysis of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine has provided a definitive determination of its solid-state structure and conformation. nih.govnih.gov
The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals significant twisting of the substituent groups relative to the central pyrimidine ring. The pyrimidine ring forms dihedral angles of 66.09(12)° and 71.39(13)° with the two phenyl rings. nih.govnih.gov The nitro group is also twisted out of the plane of the pyrimidine ring, with a dihedral angle of 56.7(3)°. nih.govnih.gov The dihedral angle between the two phenyl rings is 44.05(14)°. nih.govnih.gov This non-planar conformation is likely due to steric hindrance between the bulky phenyl groups, the methyl groups, and the nitro group.
Table 4: Crystal Data and Structure Refinement for N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine
| Parameter | Value |
|---|---|
| Empirical formula | C₁₈H₁₇N₅O₂ |
| Formula weight | 335.37 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.794(2) Åb = 7.0019(14) Åc = 23.650(6) Åβ = 109.02(3)° |
| Volume | 1689.8(6) ų |
| Z | 4 |
| Calculated density | 1.318 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 704 |
| Final R indices [I>2σ(I)] | R₁ = 0.074 |
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 5 Nitro N,n Dipropylpyrimidine 4,6 Diamine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry
There are no published studies that have employed quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to determine the optimized molecular geometry and electronic structure of 5-Nitro-n,n-dipropylpyrimidine-4,6-diamine. Such calculations would typically provide key data points including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors (e.g., Fukui Functions)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are absent from the scientific literature. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. Furthermore, reactivity descriptors such as Fukui functions, which are used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks, have not been calculated for this compound in any available research.
Conformational Analysis and Energy Landscapes through Computational Methods
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. The flexibility of the n-propyl groups suggests a complex conformational landscape that remains to be computationally explored.
Computational Modeling of Reaction Mechanisms and Transition States Involving this compound
There is no available research that computationally models the reaction mechanisms or identifies the transition states for chemical reactions involving this compound. These studies are crucial for understanding the kinetics and thermodynamics of its chemical transformations.
Prediction of Spectroscopic Parameters via Computational Methods for Comparison with Experimental Data
No computational studies have been published that predict the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the compound's structure.
Chemical Reactivity and Derivatization Strategies for 5 Nitro N,n Dipropylpyrimidine 4,6 Diamine
Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Core in 5-Nitro-N,N-dipropylpyrimidine-4,6-diamine
The pyrimidine core of this compound is inherently electron-deficient. This characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C5 position. This electronic arrangement renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).
The synthesis of the title compound typically begins with a precursor like 4,6-dichloro-5-nitropyrimidine (B16160). The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups. The reaction with a nucleophile, in this case, di-propylamine, proceeds readily to substitute both chlorine atoms, yielding the symmetrically substituted N4,N6-dipropyl-5-nitropyrimidine-4,6-diamine. The reaction is often carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. nih.gov
Studies on analogous systems, such as 4,6-dichloro-2-methyl-5-nitropyrimidine, have shown that sequential introduction of different amines is possible, allowing for the synthesis of unsymmetrical 4,6-diaminopyrimidines. clockss.org This highlights the high reactivity and controlled substitution potential of the 5-nitropyrimidine (B80762) core.
Conversely, the pyrimidine ring in this compound shows negligible electrophilic reactivity. The combined electron-withdrawing effects of the ring nitrogen atoms and the C5-nitro group create a highly electron-poor aromatic system, making it resistant to attack by electrophiles.
Table 1: Illustrative Synthesis of Substituted 4,6-Diamino-5-nitropyrimidines This table, based on analogous syntheses, illustrates the general conditions for the nucleophilic substitution reaction to form compounds like this compound.
| Precursor | Nucleophile | Base | Solvent | Conditions | Product | Ref |
| 4,6-Dichloro-5-nitropyrimidine | N-methylbenzenamine | Triethylamine | THF | Reflux, overnight | N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine | nih.gov |
| 4,6-Dichloro-5-nitropyrimidine | Aniline | Triethylamine | THF | Ambient temp, 4h | 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | |
| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | Various aliphatic amines | - | Acetonitrile (B52724) | Room Temp | Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines | clockss.org |
Transformations Involving the Nitro Group (e.g., Reduction to Amino, Denitration)
The nitro group at the C5 position is not merely an activating group; it is a versatile functional handle that can be transformed to introduce further complexity.
The most critical transformation is the reduction of the nitro group to a primary amino group (-NH2). This reaction converts N4,N6-dipropyl-5-nitropyrimidine-4,6-diamine into N4,N6-dipropylpyrimidine-4,5,6-triamine. This resulting triamine is a cornerstone for building fused heterocyclic systems, most notably purines. clockss.orgresearchgate.net The reduction can be achieved using a variety of methods, and the choice often depends on the presence of other functional groups in the molecule. sci-hub.se
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org Raney Nickel is particularly useful when trying to avoid the hydrogenolysis of halogen substituents. commonorganicchemistry.com
Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are effective and robust. commonorganicchemistry.comwikipedia.org
Other Reagents: Tin(II) chloride (SnCl2) offers a milder alternative for reduction. wikipedia.org More modern and highly chemoselective methods, such as using trichlorosilane (B8805176) with an organic base, have also been developed to reduce nitro groups without affecting other sensitive functionalities. google.com
Intermediate products, such as nitroso (-NO) or hydroxylamino (-NHOH) derivatives, can sometimes be formed. wikipedia.orgnih.gov While often transient, stable pyrimidine-based nitroso compounds have been prepared and isolated in related systems, suggesting this as another potential derivatization pathway. google.comsigmaaldrich.com Denitration is a less common transformation for this class of compounds.
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Key Features | References |
| H₂ / Pd/C | Highly efficient; may reduce other functional groups. | commonorganicchemistry.comwikipedia.org |
| H₂ / Raney Nickel | Good for substrates with halogens to avoid dehalogenation. | commonorganicchemistry.comwikipedia.org |
| Fe / Acid (HCl, AcOH) | Classic, inexpensive, and effective method. | sci-hub.sewikipedia.org |
| SnCl₂ | Milder conditions, good for sensitive substrates. | wikipedia.org |
| Zn / Acid (AcOH) | Mild method, tolerant of other reducible groups. | commonorganicchemistry.com |
| Trichlorosilane / Base | High chemoselectivity, avoids reacting with other functional groups. | google.com |
Functionalization and Modification of Amine Moieties (e.g., Acylation, Alkylation)
The N4 and N6 amine positions of N4,N6-dipropyl-5-nitropyrimidine-4,6-diamine are secondary amines, each bearing a reactive N-H bond. This allows for further functionalization through reactions like alkylation and acylation.
N-Alkylation: The secondary amines can be converted to tertiary amines by reaction with alkyl halides or other alkylating agents. chemrxiv.org This modification can significantly alter the compound's steric and electronic properties, as well as its lipophilicity and hydrogen bonding potential. Such reactions are fundamental in medicinal chemistry for tuning the pharmacological profile of lead compounds. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides will convert the secondary amine groups into amide functionalities. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and change the molecule's conformational preferences.
These derivatization strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Utilization of this compound as a Key Synthetic Intermediate
The primary value of this compound in organic synthesis lies in its role as a key intermediate. As established, it is synthesized from readily available 4,6-dichloro-5-nitropyrimidine. nih.gov The true synthetic potential is unlocked upon the reduction of its nitro group.
The resulting N4,N6-dipropylpyrimidine-4,5,6-triamine is a classic precursor for constructing the purine (B94841) scaffold. clockss.orgresearchgate.net The 4,5-diamino moiety on the pyrimidine ring is perfectly poised to react with a one-carbon electrophile to form the fused imidazole (B134444) ring characteristic of purines. wikipedia.org
Common one-carbon sources for this cyclization step include:
Formic acid
Trialkyl orthoformates
Aldehydes
This reaction sequence, known as the Traube purine synthesis, results in the formation of a 6,8-disubstituted purine, where the N-propylamino groups from the starting material reside at the C6 position of the new purine ring. This pathway provides a reliable and modular route to complex purine derivatives. researchgate.net
Design and Synthesis of Novel Pyrimidine Derivatives Based on the this compound Scaffold
The 4,6-diaminopyrimidine (B116622) framework is recognized as a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and Janus kinases (JAKs). nih.gov
The N4,N6-dipropyl-5-nitropyrimidine-4,6-diamine scaffold serves as an excellent starting point for the design of new therapeutic agents. The dipropyl groups at the N4 and N6 positions can be varied to modulate lipophilicity and steric interactions within a biological target's binding site. The subsequent reduction of the nitro group and cyclization to a purine opens up another dimension for structural diversification at the C8 position and N9 position of the purine ring. This modular approach allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Table 3: Examples of Biologically Active Derivatives from Substituted Pyrimidine Scaffolds
| Scaffold Class | Target | Example Activity | Reference |
| 4,6-Diaminopyrimidines | Epidermal Growth Factor Receptor (EGFR) | Perspective for lung cancer treatment | nih.gov |
| Pyrimidine-4,6-diamine derivatives | Janus Kinase 3 (JAK3) | Potent and selective JAK3 inhibition | |
| Aminopyrazine derivatives | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Inhibition of mutant IDH1 | nih.gov |
| Aminopyrimidine derivatives | Corticotropin Releasing Factor Antagonists | Potential therapeutic agents | clockss.org |
Advanced Analytical Methods for Research Grade Characterization and Purity Assessment of 5 Nitro N,n Dipropylpyrimidine 4,6 Diamine
Chromatographic Separation Techniques for Purity Analysis and Reaction Monitoring
Chromatographic techniques are indispensable for separating 5-Nitro-N,N-dipropylpyrimidine-4,6-diamine from starting materials, byproducts, and other impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. The analysis of pyrimidine (B1678525) derivatives is frequently performed using reversed-phase HPLC. Separation is commonly achieved using C8 and C18 silica (B1680970) gel columns.
Developing a robust HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. Given the structure of the compound, a reversed-phase approach is highly suitable.
Key HPLC Method Parameters:
Stationary Phase: C18 or C8 columns are standard choices for separating pyrimidine derivatives. The hydrophobicity of the dipropyl groups suggests that a C18 column would provide adequate retention and resolution.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components in a reasonable timeframe and with good peak shape.
Detection: The presence of the nitro group and the pyrimidine ring, which are chromophores, makes UV detection at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a photodiode array detector) a suitable choice.
Temperature and Flow Rate: Column temperature is often maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducibility. A flow rate of 1.0-1.5 mL/min is common for standard analytical columns.
An example of an HPLC method developed for a related compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, involved purification by flash chromatography using a mobile phase of 15% ethyl acetate (B1210297) in petroleum ether, which indicates the compound's moderate polarity. For HPLC analysis of this compound, a similar polarity solvent system, such as a water/acetonitrile or water/methanol gradient, would be an appropriate starting point for method development.
Table 1: Illustrative HPLC Parameters for Analysis of a Nitropyrimidine Derivative
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale separations. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 254 nm | The pyrimidine ring and nitro group absorb in the UV region. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable. While some pyrimidine derivatives can be analyzed by GC, the relatively high molecular weight and potential for thermal degradation of this compound might present challenges. If the compound is thermally stable, a high-temperature capillary column with a non-polar or medium-polarity stationary phase could be used. A flame ionization detector (FID) would provide a universal response, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-rich compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. For the synthesis of this compound, TLC could be used to quickly check for the consumption of starting materials and the formation of the product. A suitable TLC system would consist of a silica gel plate as the stationary phase and a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol, as the mobile phase. The spots can be visualized under UV light due to the UV-active pyrimidine ring.
Quantitative Analysis Methods for this compound in Research Contexts
Accurate quantification of this compound is crucial for determining reaction yields and for preparing solutions of known concentrations for further research. HPLC with UV detection is the most common method for quantitative analysis.
The principle of quantitative HPLC analysis is to relate the peak area of the analyte to its concentration. This is achieved by creating a calibration curve using certified reference standards of this compound at several known concentrations. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve. For high accuracy, an internal standard method may be employed.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analytical Insights
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of this compound. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the unequivocal identification of the compound based on its retention time and its mass-to-charge ratio (m/z). Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is invaluable for confirming the identity of the synthesized compound and for characterizing any impurities.
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be a valuable tool. The mass spectrometer provides mass spectra of the separated components, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns.
Table 2: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value | Ionization Mode |
| Molecular Formula | C₁₀H₁₇N₅O₂ | |
| Molecular Weight | 239.27 g/mol | |
| [M+H]⁺ (m/z) | 240.14 | ESI+ |
| [M-H]⁻ (m/z) | 238.13 | ESI- |
| [M+Na]⁺ (m/z) | 262.12 | ESI+ |
Note: ESI+ (Electrospray Ionization Positive Mode), ESI- (Electrospray Ionization Negative Mode)
Quality Control Methodologies for Synthesized Batches of this compound
Ensuring the quality and consistency of each synthesized batch of this compound is critical for its use in research. A robust quality control (QC) program would typically include a combination of the analytical methods described above.
A typical QC workflow would involve:
Identity Confirmation: Unequivocal identification of the compound using LC-MS or GC-MS to confirm the molecular weight and fragmentation pattern. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would also be central to confirming the chemical structure.
Purity Assessment: Determination of the purity of the batch using a validated quantitative HPLC method. This provides a percentage purity value and reveals the presence of any impurities.
Impurity Profiling: Identification and, if necessary, quantification of any significant impurities using LC-MS/MS. This is crucial as impurities could have their own biological or chemical activity.
Residual Solvent Analysis: If the synthesis involves the use of organic solvents, GC with a headspace sampler is often used to ensure that residual solvent levels are below acceptable limits.
Certificate of Analysis (CoA): A CoA is generated for each batch, summarizing the results of all QC tests. This document provides the end-user with the necessary information about the quality of the compound. For example, commercial suppliers of related pyrimidine compounds provide CoAs that include assay results.
By implementing these advanced analytical methods and stringent quality control procedures, researchers can be confident in the identity, purity, and consistency of the this compound used in their studies, which is a prerequisite for obtaining meaningful and reproducible scientific results.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-Nitro-N,N-dipropylpyrimidine-4,6-diamine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution of 4,6-dichloro-5-nitropyrimidine with dipropylamine. Key parameters include:
- Reagent stoichiometry: A 2:1 molar ratio of dipropylamine to dichloropyrimidine minimizes side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to improved nucleophilicity.
- Temperature control: Reactions conducted at 80–100°C for 12–24 hours achieve yields >80% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves unreacted starting materials and nitro-reduction byproducts.
Q. Q2. How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- NMR spectroscopy:
- X-ray crystallography: Resolves bond angles and confirms nitro group orientation on the pyrimidine ring (C5–N bond length ~1.45 Å) .
Advanced Research Questions
Q. Q3. What computational methods can predict the electronic effects of the nitro group on the pyrimidine ring’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using Gaussian16 with B3LYP/6-31G(d) basis set.
- Analyze Frontier Molecular Orbitals (FMOs): The nitro group lowers the LUMO energy, increasing electrophilicity at C4 and C6 positions .
- Solvent effects (e.g., PCM model for DMSO) refine reaction pathway predictions for nucleophilic substitutions.
Q. Q4. How do steric and electronic factors influence the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina):
- Dock the compound into enzyme active sites (e.g., kinases or reductases) to assess binding affinity.
- Propyl chains may introduce steric hindrance, reducing affinity compared to smaller substituents (e.g., methyl groups) .
- Enzyme kinetics: Measure IC₅₀ values under varied pH and ionic strength to isolate electronic effects (e.g., nitro group’s electron-withdrawing impact on substrate binding) .
Q. Q5. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-analysis framework:
- Normalize datasets using standardized units (e.g., μM for IC₅₀).
- Control for variables: Purity (>95%, confirmed via HPLC), solvent (DMSO vs. aqueous buffers), and cell line viability (MTT assay validation) .
- Apply multivariate regression to identify confounding factors (e.g., nitro group reduction in reducing environments) .
Q. Q6. What strategies improve regioselectivity in further functionalization of this compound?
Methodological Answer:
- Directing group utilization:
- Introduce a transient protecting group (e.g., Boc) at N4 or N6 to direct electrophilic substitution to the nitro-adjacent position.
- Transition metal catalysis (e.g., Pd-mediated C–H activation) enables selective C5 functionalization .
- Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor kinetic products (e.g., para-substitution on aryl rings) .
Data Analysis and Experimental Design
Q. Q7. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Nonlinear regression models:
- Error propagation: Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ values from triplicate assays .
Q. Q8. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound?
Methodological Answer:
- Synthesis of ¹⁵N-labeled analog:
- Replace natural abundance nitro groups with ¹⁵N via nitration of pyrimidine precursors using ¹⁵NO₂ sources.
- LC-MS/MS tracking: Monitor labeled metabolites in cell lysates; fragment ion analysis identifies nitro-to-amine reduction products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
